Cas no 1956341-35-7 (N-Benzyl-2-methylpiperidin-4-one Hydrochloride)

N-Benzyl-2-methylpiperidin-4-one Hydrochloride 化学的及び物理的性質
名前と識別子
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- N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
- 1-Benzyl-2-methylpiperidin-4-one hydrochloride
- 1-Benzyl-2-methyl-4-piperidinone Hydrochloride
- 1-Benzyl-2-methylpiperidin-4-one, HCl
- N-Benzyl-2-methylpiperidin-4-one hydrochloride
- N-Benzyl-2-methylpiperidin-4-one Hydrochloride
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- MDL: MFCD19382499
- インチ: 1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
- InChIKey: QFMIKEIBDQJQAZ-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCN(CC2C=CC=CC=2)C(C)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- トポロジー分子極性表面積: 20.3
N-Benzyl-2-methylpiperidin-4-one Hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-methylpiperidin-4-one Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B537560-500mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 500mg |
$ 275.00 | 2022-06-01 | ||
AstaTech | 55929-1/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 1g |
$162 | 2023-09-17 | |
AstaTech | 55929-5/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 5g |
$486 | 2023-09-17 | |
TRC | B537560-100mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 100mg |
$ 70.00 | 2022-06-01 | ||
TRC | B537560-50mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 50mg |
$ 50.00 | 2022-06-01 | ||
Chemenu | CM120337-1g |
1-Benzyl-2-methyl-4-piperidinone Hydrochloride |
1956341-35-7 | 95% | 1g |
$178 | 2023-02-18 | |
AstaTech | 55929-25/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 25g |
$1701 | 2023-09-17 |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
N-Benzyl-2-methylpiperidin-4-one Hydrochlorideに関する追加情報
N-Benzyl-2-methylpiperidin-4-one Hydrochloride and Its Significance in Modern Chemical Biology
N-Benzyl-2-methylpiperidin-4-one Hydrochloride (CAS no. 1956341-35-7) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Its unique structural features, characterized by a piperidine ring substituted with a methyl group at the 2-position and a benzyl group at the 4-position, make it a versatile scaffold for the development of novel bioactive molecules. This compound has garnered attention due to its potential applications in drug discovery, particularly in the design of small-molecule inhibitors targeting various biological pathways.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for in vitro and in vivo studies. This property is particularly valuable in pharmacological research, where compound solubility is often a critical factor in determining its efficacy and bioavailability. The structural motif of N-Benzyl-2-methylpiperidin-4-one Hydrochloride is reminiscent of several known pharmacophores that have demonstrated success in clinical settings, suggesting that it may exhibit promising biological activities.
In recent years, there has been significant interest in developing inhibitors of protein-protein interactions (PPIs) as a strategy to treat various diseases, including cancer and inflammatory disorders. The piperidine scaffold is well-known for its ability to modulate PPIs due to its capacity to fit into specific binding pockets within target proteins. The presence of the benzyl group at the 4-position of the piperidine ring further enhances the compound's potential to interact with biological targets, possibly through hydrophobic interactions or hydrogen bonding.
Recent studies have highlighted the role of N-Benzyl-2-methylpiperidin-4-one Hydrochloride in modulating enzymes involved in metabolic pathways relevant to disease progression. For instance, researchers have explored its potential as an inhibitor of enzymes such as kinases and phosphatases, which are often dysregulated in cancer cells. The methyl substitution at the 2-position of the piperidine ring appears to play a crucial role in fine-tuning the compound's binding affinity and selectivity towards these targets.
The synthesis of N-Benzyl-2-methylpiperidin-4-one Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired piperidine core efficiently. These synthetic strategies not only improve the scalability of production but also allow for easy modification of the molecular structure, enabling researchers to explore analogues with enhanced biological activity.
The pharmacokinetic properties of N-Benzyl-2-methylpiperidin-4-one Hydrochloride are another area of active investigation. Preclinical studies have begun to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational modeling and experimental techniques. These studies aim to provide insights into how the compound behaves within biological systems and identify potential liabilities that may need to be addressed before moving into clinical trials.
The potential therapeutic applications of this compound are vast. Researchers are particularly interested in its ability to modulate neurotransmitter receptors, which could make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural similarity to known antiviral agents suggests that it may have applications in combating viral infections by interfering with viral replication mechanisms.
In conclusion, N-Benzyl-2-methylpiperidin-4-one Hydrochloride (CAS no. 1956341-35-7) represents a promising lead compound in chemical biology and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in addressing some of the most challenging diseases faced by humanity today.
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